N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and a 2-methoxyphenyl substituent on the sulfonamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-methoxy group on the phenyl ring may influence solubility and hydrogen-bonding interactions. This compound is structurally related to bioactive sulfonamides, which are widely explored in pharmaceuticals and agrochemicals due to their versatility in targeting enzymes and receptors .
Properties
Molecular Formula |
C14H12F3NO3S |
|---|---|
Molecular Weight |
331.31 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-8-4-3-7-11(12)18-22(19,20)13-9-5-2-6-10(13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
ACORCYLISMGRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, particularly under basic conditions. For example:
-
Reaction with amines : The sulfonamide’s NH group can act as a nucleophile. In a study using structurally similar compounds, sodium sulfinates reacted with substituted anilines to form sulfonamides via S–N bond formation (Scheme 1) .
Example Reaction Conditions :
| Reactants | Conditions | Product Yield | Source |
|---|---|---|---|
| Sodium benzenesulfinate + 4-methoxyaniline | 1,2-Dichloroethane, 80°C, 12h | 80% |
Hydrolysis Reactions
The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage of the S–N bond generates sulfonic acid and the corresponding amine.
-
Basic hydrolysis : Produces sulfonate salts and aromatic amines.
Mechanistic Insight :
The trifluoromethyl group enhances electrophilicity at the sulfur atom, accelerating hydrolysis. Hydrolysis rates are pH-dependent, with faster degradation observed in strong acids (e.g., HCl) or bases (e.g., NaOH).
Oxidation Reactions
The methoxy group (-OCH₃) on the aromatic ring can undergo oxidation to form a quinone structure. For example:
-
O-Demethylation : Catalyzed by cytochrome P450 enzymes or chemical oxidants like KMnO₄, producing a hydroxyl group .
Experimental Data :
| Oxidizing Agent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 2h | 2-Hydroxyphenyl derivative | Increased solubility in vivo |
Acylation and Sulfonylation
The sulfonamide’s NH group reacts with acyl chlorides or sulfonyl chlorides:
-
Acylation : Forms N-acylated derivatives, as demonstrated in the synthesis of Series III compounds via reaction with substituted benzenesulfonyl chlorides (Scheme 3) .
-
Sulfonylation : Produces disulfonamides, useful in drug design for enhanced bioavailability .
Key Reaction Pathway :
textN-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide + R-SO₂Cl → N-(R-sulfonyl)-derivative + HCl
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution at the para position:
-
Nitration : Introduces a nitro group using HNO₃/H₂SO₄.
-
Halogenation : Bromine or chlorine substitutes at the activated position.
Regioselectivity :
The trifluoromethyl group deactivates its attached ring, directing substitution to the methoxy-activated ring .
Biological Activity and Reactivity
The compound inhibits bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. Its trifluoromethyl group enhances binding affinity through hydrophobic interactions .
Stability Under Environmental Conditions
Scientific Research Applications
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Trifluoromethyl Position: The 2-CF₃ group in the target compound is shared with Penoxsulam (herbicide) and ’s isoxazolyl derivative .
N-Substituent Diversity: 2-Methoxyphenyl: Present in the target compound and analogues (e.g., and ). The methoxy group may improve solubility compared to purely hydrophobic substituents (e.g., benzyl in ). Heterocyclic Substituents: Penoxsulam’s triazolopyrimidine group and ’s isoxazolyl group suggest tailored targeting (e.g., enzyme inhibition in herbicides).
Biological Activity: Penoxsulam’s herbicidal activity is linked to its triazolopyrimidine moiety, which inhibits acetolactate synthase (ALS) in plants . The target compound’s 2-methoxyphenyl group may confer distinct selectivity compared to Penoxsulam. Sulfonamides with simple N-alkyl/aryl groups (e.g., and ) are often studied for crystallography and basic sulfonamide interactions .
Physicochemical Properties
- Lipophilicity: The 2-CF₃ group increases logP compared to non-CF₃ analogues (e.g., ’s ethyl derivative ).
- Solubility : The 2-methoxy group may enhance aqueous solubility relative to purely hydrophobic N-substituents (e.g., benzyl in ).
Biological Activity
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a trifluoromethyl phenyl ring and a methoxy-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetic properties, while the methoxy group can affect binding affinity to biological targets.
The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety can participate in hydrogen bonding, which is crucial for binding to active sites of target proteins. The trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, thus facilitating its interaction with intracellular targets.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, related sulfonamides have shown effectiveness against influenza viruses in vitro, demonstrating the potential for this class of compounds in antiviral therapies .
| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Influenza A | 5.0 | 50 | 10 |
| Influenza B | 7.5 | 60 | 8 |
Table 1: Antiviral activity of related compounds against influenza viruses.
Cytotoxicity and Anticancer Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In preliminary assays, it exhibited moderate cytotoxicity against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| CEM-13 | 12.5 | Cell cycle arrest |
Table 2: Cytotoxic effects of this compound on cancer cell lines.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect biological activity. For instance, the presence of electron-donating groups like methoxy enhances cytotoxicity, while electron-withdrawing groups may reduce it .
Case Studies and Research Findings
- Antiviral Studies : A recent study evaluated a series of sulfonamide derivatives for antiviral activity against multiple strains of influenza A and B viruses. The study found that certain structural features, such as the trifluoromethyl group, correlated with enhanced antiviral potency .
- Cancer Cell Line Testing : In vitro testing on MCF-7 and CEM-13 cells revealed that this compound induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent .
- Inflammation Models : Additional research has suggested that compounds with similar structures may inhibit inflammatory pathways by modulating the NLRP3 inflammasome, a critical component in various inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves a multi-step route starting with 2-(trifluoromethyl)benzenesulfonyl chloride and 2-methoxyaniline. Key steps include:
- Sulfonamide formation : Reacting the sulfonyl chloride with the aniline derivative under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Critical parameters : Moisture-sensitive intermediates require anhydrous conditions, and inert atmospheres (N₂/Ar) prevent oxidation of the trifluoromethyl group .
Q. How is the molecular structure of this compound characterized, and what techniques confirm its conformation?
- X-ray crystallography reveals the dihedral angle between the benzene rings (e.g., ~75–85°), sulfonamide bond geometry (S–N distance: ~1.63 Å), and intramolecular hydrogen bonding involving the methoxy group .
- Spectroscopic methods :
- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; trifluoromethyl carbons appear as quartets (δ 120–125 ppm, J ≈ 270 Hz) .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹; C–F vibrations near 1100 cm⁻¹ .
Advanced Research Questions
Q. What is the hypothesized mechanism of action in biological systems, and how can it be validated experimentally?
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and selectivity?
- Trifluoromethyl vs. methyl : The CF₃ group enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving membrane permeability .
- Methoxy position : 2-Methoxy substitution optimizes steric compatibility with hydrophobic enzyme pockets, as shown in COX-2 inhibitor SAR studies .
Q. What comparative studies exist between this compound and structurally related sulfonamides?
- Celecoxib analogs : Replacing the pyrazole ring with a benzenesulfonamide scaffold reduces COX-2 selectivity but improves aqueous solubility .
- Herbicidal analogs : Substituting the methoxyphenyl group with chlorophenyl enhances herbicidal activity (e.g., penoxsulam derivatives) .
Methodological Considerations
Q. What strategies address solubility challenges in in vitro assays?
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
- HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), detection at 254 nm .
- LC-MS/MS : MRM transitions m/z 360 → 198 (quantifier) and 360 → 154 (qualifier); LOD: 0.1 ng/mL .
Q. How can stability under storage conditions be assessed?
Q. What computational approaches predict target binding modes?
- Molecular docking (AutoDock Vina) : Use crystal structures of COX-2 (PDB: 1CX2) or carbonic anhydrase (PDB: 3LXE) to simulate binding poses. The trifluoromethyl group often occupies hydrophobic subpockets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
